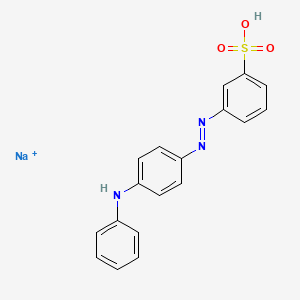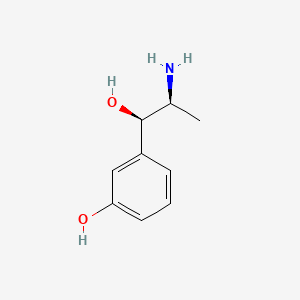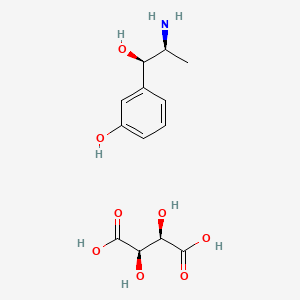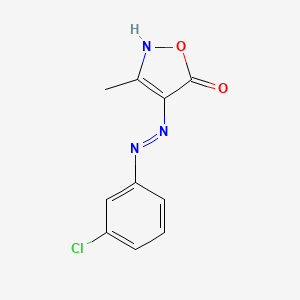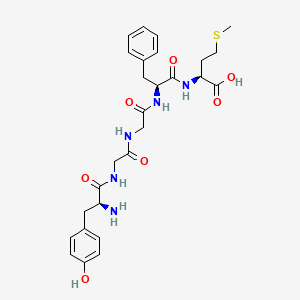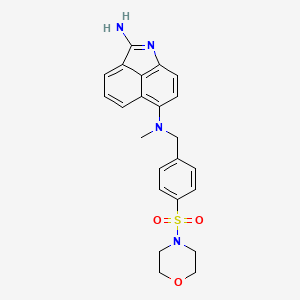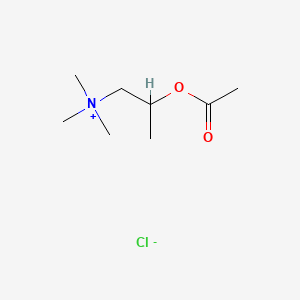
Homoserine, O-methyl-
Overview
Description
Methoxine is the oxa-analog of methionine.
Mechanism of Action
Target of Action
Methoxine, also known as 2-amino-4-methoxybutanoic acid, Homoserine, O-methyl-, or Methoxinine, primarily targets the α1-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and heart rate .
Mode of Action
Methoxine acts as a pure alpha-1 adrenergic receptor agonist . It increases the force of the heart’s pumping action and constricts peripheral blood vessels, leading to an increase in both systolic and diastolic blood pressure .
Pharmacokinetics
It is known that methoxine has alow protein binding .
Result of Action
The primary result of Methoxine’s action is the increase in blood pressure . This makes Methoxine useful in the treatment and management of hypotension, particularly in situations such as spinal anesthesia, hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .
Biochemical Analysis
Biochemical Properties
Methoxine plays a crucial role in biochemical reactions, particularly in the context of methanol toxicity. It is synthesized by the enzymatic action of O-acetyl homoserine sulfhydrylase, which uses methanol as a substrate at elevated concentrations . This reaction produces methoxine, a toxic homolog of methionine, which can be incorporated into polypeptides during translation . Methoxine interacts with various enzymes and proteins, including chaperones and proteases, which are upregulated in response to methoxine-induced stress . These interactions highlight the compound’s impact on protein synthesis and cellular stress responses.
Cellular Effects
Methoxine has significant effects on various types of cells and cellular processes. It influences cell function by inducing stress responses, particularly in cells exposed to high methanol concentrations . The presence of methoxine in cells leads to the upregulation of genes coding for chaperones and proteases, suggesting that cells must cope with aberrant proteins formed during methoxine exposure . Additionally, methoxine affects cell signaling pathways and gene expression, as evidenced by the increased expression of ribosomal proteins and enzymes related to energy production from methanol . These changes indicate that methoxine has a profound impact on cellular metabolism and stress response mechanisms.
Molecular Mechanism
The molecular mechanism of methoxine involves its incorporation into polypeptides during translation, leading to the production of aberrant proteins . This process is facilitated by the enzyme O-acetyl homoserine sulfhydrylase, which catalyzes the formation of methoxine from methanol . The presence of methoxine in polypeptides disrupts normal protein function, triggering cellular stress responses and upregulation of chaperones and proteases . Additionally, methoxine’s impact on gene expression and enzyme activity further elucidates its role in cellular stress and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methoxine change over time, particularly in response to methanol exposure. Studies have shown that cells adapted to high methanol concentrations exhibit increased biomass production and upregulation of stress response genes . Over time, these cells develop tolerance to methoxine, as evidenced by the isolation of strains capable of stable growth with high methanol concentrations . This adaptation process highlights the dynamic nature of methoxine’s effects on cellular function and stress response mechanisms.
Dosage Effects in Animal Models
The effects of methoxine vary with different dosages in animal models. High doses of methoxine can lead to toxic effects, including the production of aberrant proteins and cellular stress responses
Metabolic Pathways
Methoxine is involved in metabolic pathways related to methionine and homoserine metabolism. The enzyme O-acetyl homoserine sulfhydrylase catalyzes the formation of methoxine from methanol, highlighting its role in methanol detoxification and stress response . Additionally, methoxine’s incorporation into polypeptides suggests its involvement in protein synthesis and metabolic regulation.
Transport and Distribution
Methoxine’s transport and distribution within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are affected by its incorporation into polypeptides and the upregulation of stress response proteins . These interactions highlight the complex nature of methoxine’s transport and distribution within biological systems.
Subcellular Localization
Methoxine’s subcellular localization is primarily within the cytosol, where it is incorporated into polypeptides during translation . The presence of methoxine in the cytosol triggers cellular stress responses and upregulation of chaperones and proteases . Additionally, methoxine’s impact on gene expression and enzyme activity suggests its involvement in various subcellular processes related to stress response and metabolic regulation.
Properties
IUPAC Name |
2-amino-4-methoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRMMHGGBCRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7757-91-7 (calcium[2:1] salt) | |
| Record name | Methoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40884068 | |
| Record name | Homoserine, O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-91-5 | |
| Record name | O-Methylhomoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homoserine, O-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Homoserine, O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methoxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methoxinine exert its biological effects?
A1: Methoxinine primarily acts as a metabolic antagonist of methionine. [] It competes with methionine for incorporation into proteins during translation, leading to the production of altered proteins with potentially impaired function. [, , , ] This disruption of protein synthesis can affect various cellular processes and contribute to its observed biological effects. []
Q2: Can you elaborate on the impact of methoxinine on influenza virus growth?
A2: Research suggests that methoxinine specifically inhibits a particular phase of influenza virus development within chorioallantoic membrane. [, ] This inhibition occurs after the initiation of infection but before the emergence of infectious viral particles. [] This finding suggests that methoxinine interferes with a biochemical process essential for viral replication. [] Further research indicated that methoxinine acts during a specific stage of viral development termed "Reaction A", which precedes and is necessary for another stage called "Reaction B", ultimately affecting viral multiplication. []
Q3: How does methionine reverse the effects of methoxinine?
A3: Methionine can reverse the inhibitory effects of methoxinine by outcompeting it for binding sites on enzymes and during protein synthesis. [, ] This competition restores normal methionine metabolism and protein synthesis, thereby mitigating the effects of methoxinine. []
Q4: What is the molecular formula and weight of methoxinine?
A4: The molecular formula of methoxinine is C5H11NO3. Its molecular weight is 133.15 g/mol.
Q5: Is there any spectroscopic data available for methoxinine?
A5: While the provided abstracts don't delve into specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) can be employed to elucidate its structural features.
Q6: How do structural modifications of methoxinine influence its biological activity?
A6: Replacing methionine with methoxinine in specific positions within the C-terminal octapeptide of cholecystokinin-pancreozymin significantly impacts its gallbladder-contraction activity. [] For instance, replacing methionine in position 3 with methoxinine resulted in a highly active analogue, while replacement in position 6 drastically reduced activity. [] This highlights the importance of specific structural features for biological activity.
Q7: What are the potential applications of methoxinine?
A7: Methoxinine has been investigated for its potential as a tool in various research areas:
- Investigating Methionine Metabolism: Its ability to antagonize methionine makes it useful for studying methionine-dependent processes in various biological systems. [, ]
- Antiviral Research: The observed inhibitory effects of methoxinine on influenza virus replication warrant further investigation into its potential as an antiviral agent. [, , , ]
- Wool Growth Regulation: The impact of methoxinine on wool fiber characteristics suggests potential applications in regulating wool growth in sheep. []
- Peptide and Protein Studies: Methoxinine can be incorporated into peptides as a stable substitute for oxidation-sensitive methionine, facilitating research on peptide structure and function. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




